DAT Inhibitor Potency: 122-Fold Enantioselective Advantage and 22-Fold Improvement Over GBR 12909 for the 4-Fluorobenzyl Scaffold
Derivatives of 1-(4-fluorobenzyl)piperidine, specifically 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine, demonstrate that the 4-fluorobenzyl moiety is a key pharmacophore for high-affinity dopamine transporter (DAT) binding. The (+)-enantiomer of a related hydroxypiperidine analogue (compound (+)-5) exhibits an IC50 of 0.46 nM for inhibiting radiolabeled cocaine analogue binding at the DAT, which is 122-fold more potent than its (-)-enantiomer (IC50 = 56.7 nM) [1]. Crucially, this same (+)-enantiomer is 22-fold more potent than the standard reference compound, GBR 12909 [1]. This high potency is directly attributable to the 4-fluorobenzyl-piperidine core; SAR studies confirm that the 4-fluorobenzyl substitution is essential for this level of DAT affinity and the resulting in vivo locomotor activity [1].
| Evidence Dimension | Inhibition of [3H]WIN 35,428 binding to the dopamine transporter (DAT) in rat striatal membranes |
|---|---|
| Target Compound Data | IC50 = 0.46 nM (for (+)-5, a 1-(4-fluorobenzyl)piperidine derivative) |
| Comparator Or Baseline | Comparator 1: (-)-5 enantiomer (IC50 = 56.7 nM); Comparator 2: GBR 12909 (IC50 = 10.1 nM) |
| Quantified Difference | 122-fold more potent than (-)-5; 22-fold more potent than GBR 12909 |
| Conditions | In vitro radioligand binding assay using rat brain striatal membranes |
Why This Matters
For researchers developing high-affinity DAT ligands as potential pharmacotherapies for cocaine addiction or as PET imaging probes, the 4-fluorobenzylpiperidine scaffold provides a validated starting point for achieving single-digit nanomolar potency and stereospecific target engagement, a differentiation not attainable with unsubstituted benzylpiperidine analogs.
- [1] Dutta, A. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 46(11), 2205-2215. View Source
